molecular formula C9H16N2O2 B6206128 1-acetyl-7,7-dimethyl-1,4-diazepan-5-one CAS No. 2275718-20-0

1-acetyl-7,7-dimethyl-1,4-diazepan-5-one

Cat. No.: B6206128
CAS No.: 2275718-20-0
M. Wt: 184.24 g/mol
InChI Key: YWJFGMHRKNETFU-UHFFFAOYSA-N
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Description

1-Acetyl-7,7-dimethyl-1,4-diazepan-5-one is a chemical compound with the molecular formula C9H16N2O2 It belongs to the class of diazepanones, which are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-acetyl-7,7-dimethyl-1,4-diazepan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-diaminobutane with acetylacetone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is then subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-7,7-dimethyl-1,4-diazepan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles; reactions are often conducted in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted diazepanones with various functional groups.

Scientific Research Applications

1-Acetyl-7,7-dimethyl-1,4-diazepan-5-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-acetyl-7,7-dimethyl-1,4-diazepan-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1,4-Diazepan-5-one: A related compound with a similar core structure but lacking the acetyl and dimethyl groups.

    7,7-Dimethyl-1,4-diazepan-5-one: Another related compound with a similar structure but without the acetyl group.

Uniqueness: 1-Acetyl-7,7-dimethyl-1,4-diazepan-5-one is unique due to the presence of both acetyl and dimethyl groups, which confer specific chemical and physical properties

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-acetyl-7,7-dimethyl-1,4-diazepan-5-one involves the reaction of 2,5-hexanedione with ethyl acetoacetate to form 1,4-diazepane-5,7-dione, which is then acetylated to form the final product.", "Starting Materials": [ "2,5-hexanedione", "ethyl acetoacetate", "acetic anhydride", "sodium acetate", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Mix 2,5-hexanedione and ethyl acetoacetate in the presence of sulfuric acid and heat the mixture to reflux for 6 hours.", "Step 2: Cool the mixture and add sodium acetate to neutralize the acid.", "Step 3: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 4: Acetylate the product by refluxing with acetic anhydride for 2 hours.", "Step 5: Cool the mixture and add water to hydrolyze the excess acetic anhydride.", "Step 6: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 7: Purify the product by column chromatography to obtain 1-acetyl-7,7-dimethyl-1,4-diazepan-5-one." ] }

CAS No.

2275718-20-0

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

1-acetyl-7,7-dimethyl-1,4-diazepan-5-one

InChI

InChI=1S/C9H16N2O2/c1-7(12)11-5-4-10-8(13)6-9(11,2)3/h4-6H2,1-3H3,(H,10,13)

InChI Key

YWJFGMHRKNETFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCNC(=O)CC1(C)C

Purity

0

Origin of Product

United States

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